((1R,2S)-2-Isopropylcyclopropyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1R,2S)-2-Isopropylcyclopropyl)methanamine: is a chiral amine with a cyclopropyl ring substituted with an isopropyl group and a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,2S)-2-Isopropylcyclopropyl)methanamine typically involves the stereoselective reduction of a precursor compound. One common method is the reductive amination of a cyclopropyl ketone with an amine source under catalytic hydrogenation conditions. The choice of catalyst and reaction conditions can significantly influence the stereoselectivity of the product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reductive amination processes. These processes utilize metal catalysts such as platinum or palladium supported on carbon, and the reactions are carried out under high-pressure hydrogenation conditions to ensure high yields and stereoselectivity .
Analyse Chemischer Reaktionen
Types of Reactions: ((1R,2S)-2-Isopropylcyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and metal catalysts like palladium on carbon (Pd/C).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes, while reduction can produce secondary or tertiary amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: ((1R,2S)-2-Isopropylcyclopropyl)methanamine is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds and pharmaceuticals. Its unique stereochemistry makes it valuable for creating enantiomerically pure substances .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It can be used as a ligand in binding studies to understand protein-ligand interactions.
Medicine: The compound has potential therapeutic applications due to its structural similarity to biologically active amines. It is investigated for its potential use in developing new drugs for treating various medical conditions.
Wirkmechanismus
The mechanism of action of ((1R,2S)-2-Isopropylcyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
(1R,2S)-2-Methylamino-1-phenylpropan-1-ol: A chiral amine with similar stereochemistry but different functional groups.
(1R,2S)-2-Phenylcyclopropanaminium: Another chiral amine with a cyclopropyl ring, used in different applications.
Uniqueness: ((1R,2S)-2-Isopropylcyclopropyl)methanamine is unique due to its specific stereochemistry and the presence of both an isopropyl group and a methanamine group on the cyclopropyl ring. This combination of features makes it particularly valuable in the synthesis of enantiomerically pure compounds and in applications requiring specific stereochemical configurations .
Eigenschaften
Molekularformel |
C7H15N |
---|---|
Molekulargewicht |
113.20 g/mol |
IUPAC-Name |
[(1R,2S)-2-propan-2-ylcyclopropyl]methanamine |
InChI |
InChI=1S/C7H15N/c1-5(2)7-3-6(7)4-8/h5-7H,3-4,8H2,1-2H3/t6-,7-/m0/s1 |
InChI-Schlüssel |
CQEXROJAJIAKFV-BQBZGAKWSA-N |
Isomerische SMILES |
CC(C)[C@@H]1C[C@H]1CN |
Kanonische SMILES |
CC(C)C1CC1CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.